

Enantioselective Synthesis of TAN-1057A/B Analog: Application Notes and Protocols

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Compound of Interest

Compound Name: TAN-1057C

Cat. No.: B1254390

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This document provides detailed application notes and protocols for the enantioselective synthesis of analogs of TAN-1057A/B, a class of dipeptide antibiotics with potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA). The synthesis of these analogs is of significant interest for the development of new therapeutics with improved efficacy and reduced toxicity.

Introduction

TAN-1057A and TAN-1057B are naturally occurring diastereomeric dipeptide antibiotics isolated from *Flexibacter* sp. PK-74.[1][2] They exhibit significant antibacterial activity, including against MRSA, by inhibiting protein biosynthesis.[2] However, their therapeutic potential is limited by toxic side effects. Consequently, the synthesis of analogs with modified structures, particularly at the β -arginine side chain, has been a key focus of research to develop compounds with an improved therapeutic index. The core dihydropyrimidinone heterocycle has been shown to be essential for biological activity.

This guide details a convergent and enantioselective synthetic approach, adaptable for the parallel synthesis of a library of TAN-1057A/B analogs, allowing for the exploration of structure-activity relationships (SAR).

Data Presentation

Table 1: Structures and Overall Yields of Synthesized TAN-1057A/B Analogs

Analog	R ¹ Group	Overall Yield (%)
8a	H	28
8b	Me	32
8c	Et	30
8d	n-Pr	29
8e	CH ₂ CH ₂ OMe	25
8f	CH ₂ -(2-furyl)	21

Data compiled from Aguilar, N.; Krüger, J. Toward a Library Synthesis of the Natural Dipeptide Antibiotic TAN 1057 A,B. *Molecules* 2002, 7, 469-474.

Table 2: Antibacterial Activity (MIC) of Selected TAN-1057A/B Analogs

Compound	MIC (µg/mL) against MRSA ATCC 43300
Analog 5	12.5
Analog 7	50
Analog 8	50

Note: The specific structures for analogs 5, 7, and 8 were not detailed in the provided search results. Data from: Investigation of the Anti-Methicillin-Resistant *Staphylococcus aureus* Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis. *Molecules* 2021, 26, 3531.

Experimental Protocols

The following protocols are based on the convergent synthetic strategy involving the preparation of a key amine intermediate followed by guanidinylation and deprotection.

I. Synthesis of the Key Amine Intermediate (4)

This phase involves the coupling of an orthogonally protected β -lysine derivative with the dihydropyrimidinone core, followed by deprotection.

Materials:

- Orthogonally protected β -lysine (e.g., N- α -Fmoc-N- ϵ -Boc- β -lysine) (1.0 equiv)
- Dihydropyrimidinone core (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
- 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 4M HCl in dioxane

Procedure:

- Dissolve the orthogonally protected β -lysine and the dihydropyrimidinone core in DMF.
- Add EDC and HOBt to the solution at 0 °C.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

- Dissolve the purified, Boc-protected intermediate in a minimal amount of DCM.
- Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
- Monitor the deprotection by TLC.
- Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the amine intermediate (4).

II. Parallel Synthesis of TAN-1057A/B Analogs (8a-f) via Solid-Phase Guanidinylation

This protocol outlines the parallel synthesis of a library of analogs using a solid-phase supported guanylation reagent.

Materials:

- Polymer-supported isothiourea (1.5 equiv)
- Amine intermediate hydrochloride salt (4) (1.0 equiv)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
- N,N-Dimethylformamide (DMF)
- 33% HBr in acetic acid
- Methanol
- Acetone

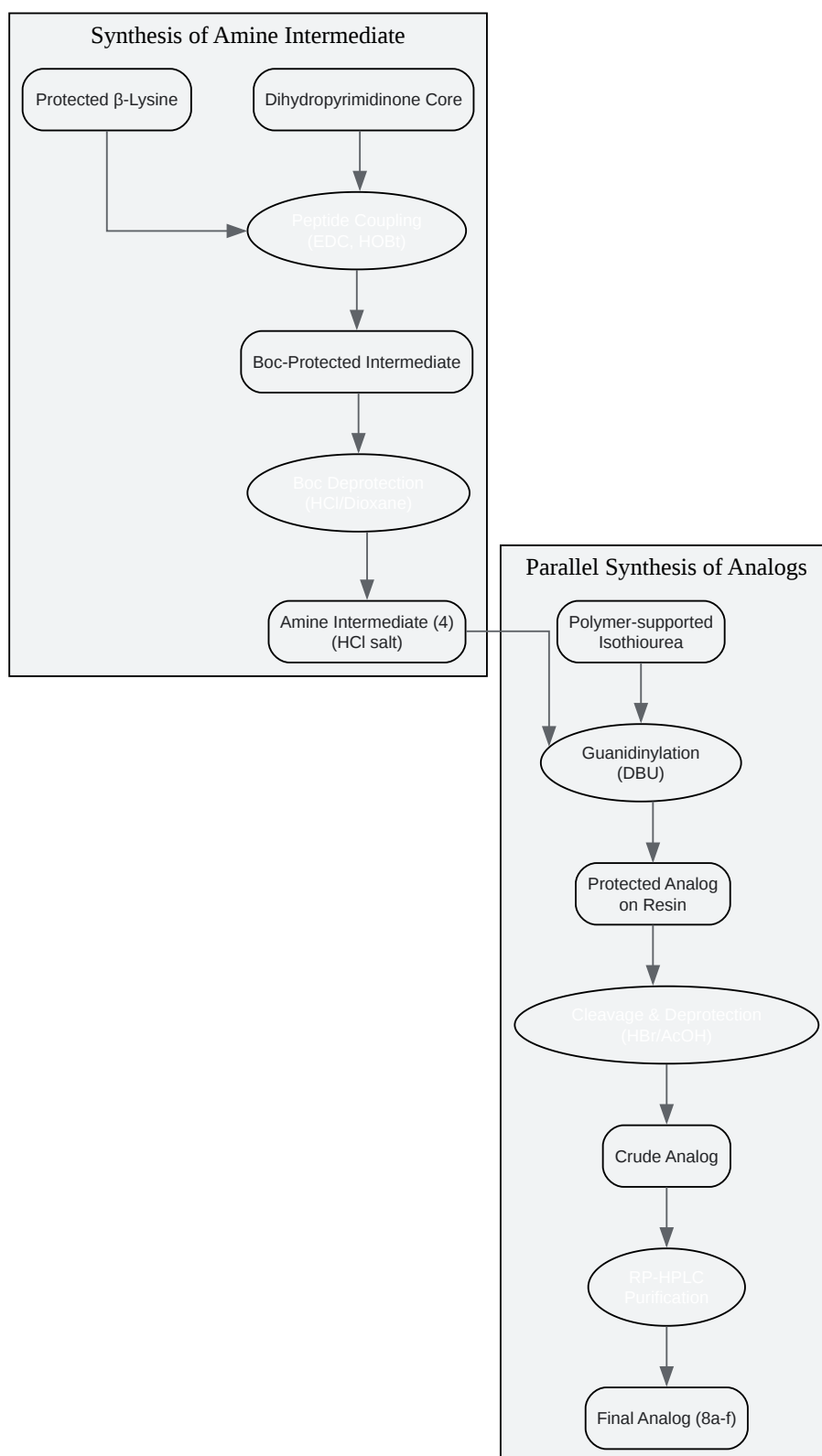
Procedure:

- Swell the polymer-supported isothiourea resin in DMF in separate reaction vessels for each analog.
- Add a solution of the amine intermediate hydrochloride salt (4) in DMF to each reaction vessel.

- Add DBU to each vessel and shake the mixtures at room temperature for 48-72 hours.
- Filter the resins and wash thoroughly with DMF, DCM, and methanol.
- Cleave the protected analogs from the resin and deprotect the guanidino group by treating the resin with 33% HBr in acetic acid for 2 hours.
- Filter the resin and concentrate the filtrate under reduced pressure.
- Purify the crude analogs by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final TAN-1057A/B analog hydrobromide salts (8a-f).

Mandatory Visualization

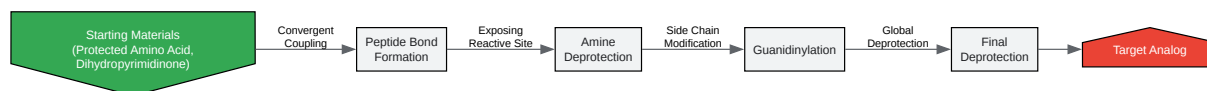
Synthetic Workflow for TAN-1057A/B Analogs



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Caption: Convergent synthesis of TAN-1057A/B analogs.

Logical Relationship of Key Synthetic Steps



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Caption: Key stages in the synthesis of TAN-1057A/B analogs.

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References

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- 2. TAN-1057 A-D, new antibiotics with potent antibacterial activity against methicillin-resistant Staphylococcus aureus. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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